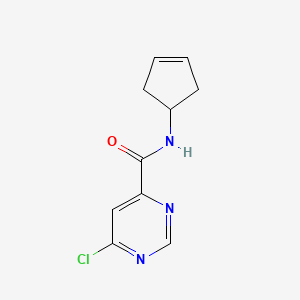
Lurtotecan hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lurtotecan hydrochloride is a semi-synthetic analog of camptothecin, a compound known for its antineoplastic activity. It is a water-soluble derivative that has been investigated for its potential in treating various cancers, including ovarian cancer resistant to topotecan .
Preparation Methods
The synthesis of lurtotecan hydrochloride involves several key reactions. The synthetic route typically includes the Heck reaction, Mitsunobu reaction, potassium osmate, Sharpless asymmetric dihydroxylation, and Swern oxidation . Industrial production methods often involve the use of liposomal formulations to enhance the drug’s stability and bioavailability .
Chemical Reactions Analysis
Lurtotecan hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction is crucial in the synthesis process, particularly in converting intermediates to the desired product.
Reduction: Used to modify specific functional groups within the molecule.
Substitution: Common reagents include sodium iodide and hydrochloric acid, which are used to replace certain groups within the molecule.
The major products formed from these reactions are intermediates that eventually lead to the final compound, this compound.
Scientific Research Applications
Lurtotecan hydrochloride has been extensively studied for its applications in:
Chemistry: Used as a model compound for studying the synthesis and reactions of camptothecin analogs.
Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair.
Medicine: Explored as a potential treatment for various cancers, including ovarian and lung cancer.
Mechanism of Action
Lurtotecan hydrochloride exerts its effects by stabilizing the topoisomerase I-DNA covalent complex, forming an enzyme-drug-DNA ternary complex. This inhibits both the initial cleavage reaction and the religation steps, leading to the inhibition of DNA replication, double-strand DNA breakage, and triggering apoptosis . Additionally, it inhibits RNA synthesis, multi-ubiquitination, and degradation of topoisomerase I, as well as chromatin reorganization .
Comparison with Similar Compounds
Lurtotecan hydrochloride is compared with other camptothecin analogs such as topotecan and irinotecan. While all these compounds share a similar mechanism of action, this compound is unique due to its water solubility and the ability to be formulated into liposomal delivery systems . This enhances its stability and bioavailability, making it a promising candidate for cancer treatment.
Similar Compounds
- Topotecan
- Irinotecan
- Camptothecin
Properties
IUPAC Name |
18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6.2ClH/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23;;/h10-12,35H,3-9,13-15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIWMYRMOGIXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B12096010.png)
![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12096015.png)



![1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzenesulfonate](/img/structure/B12096042.png)



![Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12096081.png)

![1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12096095.png)

![7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)
